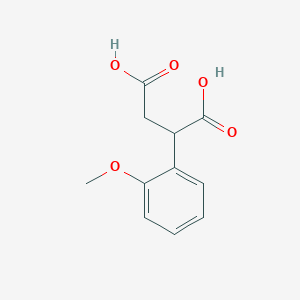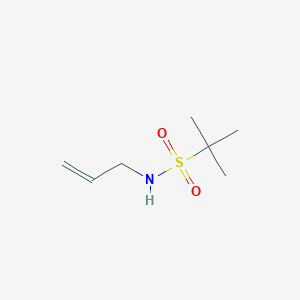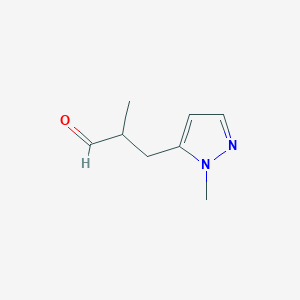
3-(2-Methoxyphenyl)succinic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-(2-Methoxyphenyl)succinic acid is represented by the formula C11H12O5 . The InChI code for this compound is 1S/C11H12O5/c1-16-8-4-2-3-7(5-8)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) .Physical And Chemical Properties Analysis
3-(2-Methoxyphenyl)succinic acid is a white to yellowish powder. It has a molecular weight of 224.21 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Intermediates
3-(2-Methoxyphenyl)succinic acid, through its derivatives, plays a role in the synthesis of pharmaceutical intermediates. For example, the synthesis of 4-(P Methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid, a new pharmaceutical intermediate, involves a process starting from anisole and succinic acid derivatives. This process includes Friedel-Crafts reaction, condensation, dehydration, and hydrolysis steps, yielding a high purity product (Yu Ma, 2000) Synthesis of 4-(P Methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic Acid.
Production of Co-polyesters and Biopolymers
Succinic acid derivatives are also significant in the production of biopolymers. Research on the biosynthesis of the 3-hydroxyvalerate monomer from succinic acid by Rhodococcus ruber highlights its importance in producing co-polyesters, such as polyhydroxyalkanoate (PHA), a biodegradable plastic. This process includes the transformation of succinic acid into valuable biopolymer components, showcasing its utility in sustainable material production (D. Williams et al., 2004) Production of a co-polyester of 3-hydroxybutyric acid and 3-hydroxyvaleric acid from succinic acid by Rhodococcus ruber: biosynthetic considerations.
Aromatic Polyesters from Biosuccinic Acid
The conversion of succinic acid to aromatic polyesters demonstrates its application in creating materials with varying thermal properties. The synthesis of aromatic monomers like 2,5-dihydroxyterephthalic acid and 2,5-dimethoxyterephthalic acid from succinic acid and their subsequent polymerization with diols of different lengths result in polyesters with diverse glass transition temperatures. This variability indicates the potential of succinic acid derivatives in the engineering of materials with tailored thermal properties (Gabriel N. Short et al., 2018) Aromatic Polyesters from Biosuccinic Acid.
Metabolic Engineering for Succinic Acid Production
Succinic acid's role as a precursor in the synthesis of industrially important chemicals has led to research on its biological production from renewable resources. Metabolic engineering strategies have been developed to improve strain performance for succinic acid production, highlighting its importance in sustainable chemical manufacturing. These efforts aim to create efficient biosynthesis processes for succinic acid, leveraging its potential as a sustainable platform chemical (M. Jiang et al., 2017) Progress of succinic acid production from renewable resources: Metabolic and fermentative strategies.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-16-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZGQIHZFKTWPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)butanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425367.png)
![[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine](/img/structure/B1425372.png)

![{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine](/img/structure/B1425374.png)



![3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1425384.png)
![[1-Cyclopropyl-2-(propylthio)ethyl]methylamine](/img/structure/B1425385.png)


![[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine](/img/structure/B1425388.png)
![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)